Ketopelenolid-A
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Overview
Description
Ketopelenolid-A is a sesquiterpene lactone characterized by a gamma lactone fused to a 1,7-dimethylcyclodec-1-ene moiety . It belongs to the germacranolide class of compounds and has a molecular formula of C15H22O3 . This compound is known for its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ketopelenolid-A involves several steps, starting from readily available precursors. . The reaction conditions typically involve the use of catalysts and specific temperature controls to ensure the desired product formation.
Industrial Production Methods: Industrial production of this compound is less common due to its complex structure. advancements in synthetic organic chemistry have made it possible to produce this compound on a larger scale using optimized reaction conditions and efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions: Ketopelenolid-A undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce ketone or aldehyde groups to alcohols.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and organometallic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxy derivatives, while reduction can produce alcohols .
Scientific Research Applications
Ketopelenolid-A has several scientific research applications, including:
Chemistry: It serves as a model compound for studying sesquiterpene lactones and their reactivity.
Mechanism of Action
The mechanism of action of Ketopelenolid-A involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of signaling pathways and gene expression .
Comparison with Similar Compounds
Ketopelenolid-A is unique among sesquiterpene lactones due to its specific structural features. Similar compounds include:
- Absilactone
- Hansonlactone
- Ajenjol
These compounds share some structural similarities but differ in their specific functional groups and biological activities . This compound stands out due to its unique gamma lactone moiety and its potential for diverse chemical reactions and biological applications .
Properties
CAS No. |
17909-92-1 |
---|---|
Molecular Formula |
C15H22O3 |
Molecular Weight |
250.33 g/mol |
IUPAC Name |
(3R,3aS,6Z,10S,11aR)-3,6,10-trimethyl-3,3a,4,5,8,10,11,11a-octahydrocyclodeca[b]furan-2,9-dione |
InChI |
InChI=1S/C15H22O3/c1-9-4-6-12-11(3)15(17)18-14(12)8-10(2)13(16)7-5-9/h5,10-12,14H,4,6-8H2,1-3H3/b9-5-/t10-,11+,12-,14+/m0/s1 |
InChI Key |
KLZWSNKEPLKAOS-KBQMSFDJSA-N |
SMILES |
CC1CC2C(CCC(=CCC1=O)C)C(C(=O)O2)C |
Isomeric SMILES |
C[C@H]1C[C@@H]2[C@@H](CC/C(=C\CC1=O)/C)[C@H](C(=O)O2)C |
Canonical SMILES |
CC1CC2C(CCC(=CCC1=O)C)C(C(=O)O2)C |
melting_point |
114°C |
physical_description |
Solid |
Synonyms |
ketopelenolid-A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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